Benzenesulfonamide, 4-cyano-N-ethyl-
Description
Contextualization within the Benzenesulfonamide (B165840) Compound Class in Medicinal Chemistry
The benzenesulfonamide functional group is a cornerstone in drug discovery and development. nih.gov Compounds featuring this moiety consist of a benzene (B151609) ring linked to a sulfonamide group (-SO₂NH₂). ontosight.ai This structural framework has proven to be exceptionally versatile, giving rise to a wide array of derivatives with diverse pharmacological activities. nih.govontosight.ai
Historically and currently, the benzenesulfonamide class is prominent in medicinal chemistry for its broad therapeutic applications. ontosight.ai Research has extensively documented the antibacterial, anti-inflammatory, anticancer, antiviral, and diuretic properties of various sulfonamide derivatives. ontosight.aiontosight.airsc.orgcerradopub.com.br The mechanism of action for these compounds is often tied to their ability to inhibit specific enzymes. A primary example is their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. rsc.org The inhibition of specific CA isoforms is a key strategy in treating conditions ranging from glaucoma to certain types of cancer. rsc.org Furthermore, benzenesulfonamide analogs have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are critical targets in oncology, particularly for aggressive cancers like glioblastoma. tuni.finih.gov
The adaptability of the benzenesulfonamide scaffold allows for synthetic modifications that can fine-tune a molecule's biological activity and pharmacokinetic properties. unifi.it Researchers can alter substituents on both the benzene ring and the sulfonamide nitrogen to modulate potency, selectivity, and other drug-like characteristics. unifi.it This chemical tractability has cemented the benzenesulfonamide core as a privileged structure in the design of new therapeutic agents. nih.gov
Significance of the 4-Cyano-N-ethyl Substitution Pattern in Benzenesulfonamide Research
The specific substitution pattern of Benzenesulfonamide, 4-cyano-N-ethyl- imparts distinct chemical and biological properties that are a focus of academic investigation. The placement of a cyano (-CN) group at the para-position (position 4) of the benzene ring and an ethyl (-CH₂CH₃) group on the sulfonamide nitrogen is not arbitrary; these features are designed to influence the molecule's interaction with biological targets.
The 4-cyano group is a strong electron-withdrawing group, which can significantly alter the electronic properties and reactivity of the entire molecule. ontosight.aismolecule.com This modification can enhance binding affinity to target enzymes. Research into related compounds, specifically 4-cyanamido-substituted benzenesulfonamides, has highlighted their role as inhibitors of carbonic anhydrases. nih.gov Studies have shown that N-alkyl substituted derivatives, a category that includes the N-ethyl variant, can be potent inhibitors of specific CA isoforms, such as the brain-associated hCA VII. nih.gov
The N-ethyl substitution directly affects the molecule's interaction with the active site of target proteins. The size, shape, and lipophilicity of this alkyl group are critical for achieving selective inhibition. The synthesis of 4-(N-Ethylcyanamido)benzenesulfonamide has been specifically documented in the context of creating novel carbonic anhydrase inhibitors, underscoring the importance of this particular substitution. nih.gov The combination of the 4-cyano and N-ethyl groups represents a targeted design strategy aimed at optimizing the inhibitory activity of the benzenesulfonamide scaffold, particularly against enzymes like carbonic anhydrase. nih.govnih.gov
The following table illustrates the type of data generated in research on benzenesulfonamide derivatives targeting carbonic anhydrase, showcasing the focus on inhibitory potency against different isoforms.
| Compound Structure | Target Enzyme | Inhibitory Activity (IC₅₀ in nM) | Selectivity Notes |
|---|---|---|---|
| Aryl thiazolone-benzenesulfonamide 4e | CA IX | 10.93 | Demonstrates remarkable selectivity for the cancer-related CA IX isoform over the ubiquitous CA II isoform. rsc.org |
| Aryl thiazolone-benzenesulfonamide 4e | CA II | 1550 | |
| Aryl thiazolone-benzenesulfonamide 4g | CA IX | 18.52 | Shows high selectivity for CA IX over CA II. rsc.org |
| Aryl thiazolone-benzenesulfonamide 4g | CA II | 2740 | |
| Aryl thiazolone-benzenesulfonamide 4h | CA IX | 25.06 | Exhibits significant selectivity for CA IX. rsc.org |
| Aryl thiazolone-benzenesulfonamide 4h | CA II | 3920 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyano-N-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-11-14(12,13)9-5-3-8(7-10)4-6-9/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGXSOAPJLPXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996192 | |
| Record name | 4-Cyano-N-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74670-75-0 | |
| Record name | AD 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074670750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyano-N-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of Benzenesulfonamide (B165840), 4-cyano-N-ethyl- Analogues and Related Structures
The creation of analogues of Benzenesulfonamide, 4-cyano-N-ethyl- is a process grounded in fundamental organic chemistry principles, focusing on the reliable formation of the core sulfonamide structure and the subsequent introduction of varied functional groups.
Precursor Synthesis and Functional Group Introduction Techniques
The synthesis of benzenesulfonamide analogues typically begins with the selection of an appropriate sulfonyl chloride precursor. For the target compound and its derivatives, 4-cyanobenzenesulfonyl chloride is a primary precursor. smolecule.com This key intermediate can be reacted with a variety of amines to introduce the N-substituted moiety. For instance, the reaction of 4-cyanobenzenesulfonyl chloride with ethylamine (B1201723) yields the parent compound, Benzenesulfonamide, 4-cyano-N-ethyl-.
More complex synthetic strategies involve the use of precursors that already contain advanced functionalities, which serve as handles for subsequent chemical transformations. An example of such a precursor is 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, which is prepared from the condensation of an acetophenone (B1666503) derivative with 2-cyanoacetohydrazide. researchgate.net This approach embeds a reactive cyanoacetylhydrazono group into the structure, priming the molecule for cyclization reactions. researchgate.net
Another strategic starting material, (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide, has been synthesized to serve as a platform for generating a series of hydrazone and pyridone derivatives bearing a sulfonamide moiety. nih.gov The synthesis of related structures, such as 4-cyanamidobenzenesulfonamide derivatives, may begin with precursors like 4-thioureidobenzenesulfonamide, which can be chemically transformed to introduce the cyanamido group. nih.gov
Condensation and Cyclization Reactions for Heterocyclic Scaffolds
Precursors containing reactive moieties, such as the cyanoacetylhydrazono group, are instrumental in constructing heterocyclic systems through condensation and cyclization reactions. researchgate.net The reactivity of this group allows for the formation of a wide array of heterocyclic rings, which are of significant interest in drug discovery. For example, the aforementioned 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide can be used as a starting point to synthesize novel sulfonamides containing biologically active thiophene, coumarin, thiazole, piperidine, pyrrolidine, pyrazole, and pyridine (B92270) scaffolds. researchgate.net These transformations typically involve reactions with appropriate reagents that drive the ring-closing process, leading to the desired heterocyclic system fused or linked to the benzenesulfonamide core.
Novel Synthetic Approaches and Reagent Development
Modern synthetic approaches in this field focus on efficiency and the ability to generate complex molecules in fewer steps. The strategy of utilizing a pre-functionalized, complex starting material like 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide exemplifies a modern approach that streamlines the path to diverse heterocyclic derivatives. researchgate.net Furthermore, techniques such as microwave-promoted synthesis have been employed to accelerate the creation of related coumarin-containing structures, highlighting a move towards more efficient and rapid synthetic methodologies. The development of novel reagents that can achieve specific chemical transformations under mild conditions continues to be an area of active research, aiming to improve yields and reduce the environmental impact of synthetic processes.
Derivatization Strategies for Enhanced Structural Diversity and Biological Exploration
To explore the chemical space around the benzenesulfonamide scaffold, extensive derivatization is performed. This involves modifying various parts of the molecule to study structure-activity relationships and optimize properties.
Incorporation of Various Heterocyclic Ring Systems (e.g., thiophene, coumarin, thiazole, piperidine, pyrrolidine, pyrazole, pyridine, oxazole)
A key strategy for enhancing structural diversity is the incorporation of various heterocyclic ring systems. These rings can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Starting from precursors like 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, a multitude of heterocyclic derivatives have been synthesized. researchgate.net The introduction of these scaffolds, including thiophenes, coumarins, thiazoles, piperidines, pyrrolidines, pyrazoles, and pyridines, has been successfully demonstrated. researchgate.net The synthesis of these derivatives often involves reacting the precursor with different reagents designed to form specific ring systems. researchgate.net
Table 1: Examples of Heterocyclic Scaffolds Incorporated into Benzenesulfonamide Analogues
Modifications at the N-Ethyl Moiety for Structural Variations
Modifications at the nitrogen atom of the sulfonamide group provide another avenue for creating structural analogues. While the primary focus is on the N-ethyl derivative, varying this alkyl group can lead to compounds with different properties. Research on related 4-(N-alkylcyanamido)benzenesulfonamides has demonstrated the synthesis of N-methyl, N-ethyl, and N-butyl analogues. nih.gov This indicates that the N-substituent can be readily altered, likely by choosing a different primary amine during the initial sulfonamide synthesis. For example, using methylamine (B109427) or butylamine (B146782) instead of ethylamine would yield the corresponding N-methyl or N-butyl derivatives. Further extension of this strategy is seen in the synthesis of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide, which introduces a more complex, functionalized chain at the nitrogen position. smolecule.com
Table 2: N-Substituent Variations in Related Benzenesulfonamide Structures
Influence of Substituent Effects on Reaction Pathways and Yields
The reactivity of benzenesulfonyl chlorides and, consequently, the yield of the resulting sulfonamide are significantly influenced by the nature of the substituents on the aromatic ring. These effects can be broadly categorized into electronic and steric effects.
Electronic Effects:
The electronic nature of the substituent at the para-position of the benzenesulfonyl chloride plays a crucial role in determining the electrophilicity of the sulfur atom in the sulfonyl chloride group. Electron-withdrawing groups (EWGs) increase the reactivity of the benzenesulfonyl chloride towards nucleophilic attack, while electron-donating groups (EDGs) decrease it.
This phenomenon can be quantitatively described by the Hammett equation, which relates the reaction rate constant (k) or equilibrium constant (K) for a series of reactions with substituted aromatic compounds to two parameters: a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent, with positive values for EWGs and negative values for EDGs. wikipedia.orgoxfordreference.com
For the reaction of benzenesulfonyl chlorides with amines, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing substituents. The 4-cyano group is a strong electron-withdrawing group, characterized by a large positive Hammett σ value. This significantly enhances the electrophilicity of the sulfonyl sulfur, making 4-cyanobenzenesulfonyl chloride a highly reactive substrate for sulfonamide formation.
The table below illustrates the Hammett σp constants for various substituents, providing a comparative measure of their electronic influence. A larger positive σp value corresponds to a stronger electron-withdrawing effect and thus a higher reaction rate in sulfonamide synthesis.
| Substituent | Hammett Constant (σp) |
| -NO₂ | 0.78 |
| -CN | 0.66 |
| -Cl | 0.23 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -NH₂ | -0.66 |
This table presents representative Hammett constants for common para-substituents to illustrate the electronic effect on the reactivity of the benzenesulfonyl chloride.
The strong electron-withdrawing nature of the 4-cyano group not only accelerates the rate of the reaction but is also expected to contribute to high conversion and excellent yields of Benzenesulfonamide, 4-cyano-N-ethyl-.
Steric Effects:
Steric hindrance can also play a significant role in the synthesis of sulfonamides, primarily affecting the approach of the nucleophilic amine to the sulfonyl group. While the electronic effect of the 4-cyano group is paramount in this specific case, steric factors can become more influential with bulkier substituents on either the benzenesulfonyl chloride or the amine.
In the case of Benzenesulfonamide, 4-cyano-N-ethyl-, the ethyl group on the amine is relatively small, and the 4-cyano group on the aromatic ring does not present significant steric hindrance to the reaction site. However, if bulkier alkyl groups were present on the amine (e.g., tert-butylamine) or if substituents were present in the ortho positions of the benzenesulfonyl chloride, a decrease in the reaction rate and potentially lower yields would be anticipated due to increased steric repulsion in the transition state.
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Enzyme Inhibition Mechanisms and Target Engagement Studies
Inhibition of Carbonic Anhydrase Isoforms (hCA I, II, IX, XII) by Benzenesulfonamide (B165840) Derivatives
Benzenesulfonamides are a cornerstone in the development of carbonic anhydrase inhibitors (CAIs). nih.govresearchgate.net These metalloenzymes play crucial roles in physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. nih.govmdpi.com The tumor-associated isoforms hCA IX and XII are particularly important targets in oncology. researchgate.netmdpi.com
Mechanistic Insights into Sulfonamide-Carbonic Anhydrase Binding Modes
The primary mechanism of action for sulfonamide-based CAIs involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located deep within the enzyme's active site. nih.gov This binding is typically characterized by a tetrahedral geometry. The nitrogen atom of the sulfonamide anion binds directly to the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle.
Further interactions stabilize the inhibitor within the active site. Hydrogen bonds often form between the sulfonamide's oxygen atoms and the backbone amide of key amino acid residues, such as Threonine 199 in hCA II. The benzene (B151609) ring and its substituents extend into different regions of the active site cavity, allowing for additional van der Waals or hydrophobic interactions that can influence both the potency and isoform selectivity of the inhibitor. nih.gov
Structure-Based Design Principles for Potent and Selective Carbonic Anhydrase Inhibitors
Structure-based drug design has been instrumental in creating CAIs with high potency and improved selectivity for specific isoforms. mdpi.com By exploiting structural differences in the active site cavities of the various hCA isoforms, medicinal chemists can modify the "tail" of the benzenesulfonamide scaffold to achieve selective targeting. For instance, the region around the active site entrance of hCA IX and XII differs from that of the ubiquitous cytosolic isoforms hCA I and II. Designing inhibitors with moieties that can interact favorably with unique residues in these regions is a key strategy for developing isoform-selective drugs, potentially reducing off-target side effects. researchgate.netmdpi.com
No specific inhibition constants (Kᵢ) or structural data for the binding of Benzenesulfonamide, 4-cyano-N-ethyl- to hCA I, II, IX, or XII have been reported in the reviewed literature.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govwikipedia.orgresearchgate.net
Characterization of Ligand-Protein Interactions and Active Site Binding
Inhibitors of DHFR are typically structural analogues of the natural substrate, dihydrofolate. They act as competitive inhibitors, binding to the active site and preventing the substrate from accessing the catalytic machinery. researchgate.net Key interactions often involve hydrogen bonding with conserved residues within the active site and hydrophobic interactions with other parts of the binding pocket.
Computational Docking Studies for Predicting DHFR Inhibitory Activity
Molecular docking is a widely used computational tool to predict the binding modes and affinities of potential inhibitors to DHFR. mdpi.com These studies help to rationalize structure-activity relationships and guide the design of new, more potent inhibitors. By simulating the interaction between a ligand and the enzyme's active site, researchers can identify key binding interactions and predict the inhibitory potential of novel compounds before their synthesis.
No experimental data or computational docking studies concerning the interaction of Benzenesulfonamide, 4-cyano-N-ethyl- with dihydrofolate reductase are available in the scientific literature.
Modulation of Other Enzymatic Targets (e.g., Glyoxalase I, Cyclooxygenase)
The versatile benzenesulfonamide scaffold has been explored for its potential to inhibit other classes of enzymes.
Glyoxalase I (Glo-I): This enzyme is part of a detoxification system that protects cells from cytotoxic byproducts of glycolysis. nih.govscbt.com As cancer cells often exhibit high glycolytic rates, Glo-I has emerged as a potential target for anticancer drug development. nih.gov Inhibition of Glo-I leads to the accumulation of toxic metabolites, inducing apoptosis in cancer cells. nih.gov
There is no published research indicating that Benzenesulfonamide, 4-cyano-N-ethyl- has been investigated as an inhibitor of Glyoxalase I.
Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govbjournal.org Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. clinpgx.org The development of selective COX-2 inhibitors has been a major goal in pharmacology to reduce the gastrointestinal side effects associated with non-selective COX inhibition. mdpi.com
No studies have evaluated the inhibitory activity of Benzenesulfonamide, 4-cyano-N-ethyl- against either COX-1 or COX-2.
Glyoxalase I Inhibition and its Association with Cellular Pathways
The glyoxalase system, comprising Glyoxalase I (Glo-I) and Glyoxalase II, is a crucial cellular detoxification pathway that neutralizes cytotoxic byproducts of glycolysis, such as methylglyoxal (B44143) (MG). nih.gov Cancer cells, with their heightened metabolic rate, exhibit an overexpression of Glo-I, making it a viable target for anticancer therapies. nih.gov Inhibition of Glo-I leads to an accumulation of cytotoxic MG, which can induce apoptosis in cancer cells. nih.gov
Benzenesulfonamide derivatives have been explored as potential inhibitors of Glo-I. nih.gov Although specific inhibitory data for 4-cyano-N-ethyl-benzenesulfonamide is not detailed, studies on related compounds highlight the potential of this chemical class. For instance, a series of 1,4-benzenesulfonamide derivatives were designed and evaluated for their in vitro activity against human Glo-I. nih.gov Structure-activity relationship (SAR) studies identified several compounds with potent inhibitory activity, demonstrating IC50 values in the low micromolar range. nih.gov
Key findings from these studies indicate that specific substitutions on the benzenesulfonamide scaffold are crucial for potent Glo-I inhibition. The following table summarizes the inhibitory activities of selected benzenesulfonamide derivatives against human Glyoxalase I.
| Compound | Description | IC50 (µM) |
| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | A 1,4-benzenesulfonamide derivative | 0.39 |
| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | A 1,4-benzenesulfonamide derivative | 1.36 |
| (E)-4-((4-amino-7-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide | A 1,4-benzenesulfonamide derivative | 39.06 |
Data sourced from a study on 1,4-benzenesulfonamide derivatives as Glyoxalase I inhibitors. nih.gov
Docking studies of the more potent inhibitors have helped to elucidate their binding mode within the Glo-I active site, providing a foundation for the design of new and more effective inhibitors. nih.gov These findings suggest that the benzenesulfonamide moiety can serve as a valuable scaffold for developing novel anticancer agents targeting the glyoxalase pathway. nih.gov
Investigation of Cyclooxygenase (COX) Inhibition Mechanisms
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.gov The development of selective COX-2 inhibitors has been a significant goal in the search for anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.govmdpi.com
The benzenesulfonamide group is a well-known pharmacophore in a number of selective COX-2 inhibitors. mdpi.com The presence of a para-sulfonamide group on one of the aryl rings of diaryl heterocycles is often essential for optimal COX-2 selectivity and potency. mdpi.com
The table below presents the COX-2 inhibition data for selected benzenesulfonamide-containing compounds.
| Compound Class | Specific Derivative Example | COX-2 Inhibition (%) | Concentration (µM) |
| 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one with para-sulfonamide | 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 47.1 | 20 |
Data from a study on the synthesis and COX-2 inhibitory activity of novel quinazolinone derivatives. mdpi.com
Molecular docking studies have been instrumental in understanding the binding interactions of benzenesulfonamide-based inhibitors with the COX-2 active site. mdpi.com These studies often show that the sulfonamide group interacts with key residues in a side pocket of the COX-2 active site, which is not present in COX-1, thus conferring selectivity. mdpi.com The investigation of various benzenesulfonamide derivatives continues to be a promising avenue for the discovery of new anti-inflammatory agents. nih.gov
Biological Activity Profiles and Mechanistic Research
Anticancer Activity and Underlying Cellular Mechanisms
The sulfonamide scaffold is a crucial component in the design of various anticancer agents. Derivatives of benzenesulfonamide (B165840) have demonstrated notable efficacy in inhibiting cancer cell growth through diverse and complex cellular mechanisms.
A variety of benzenesulfonamide derivatives have been evaluated for their in vitro anticancer properties against numerous human cancer cell lines. A novel series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides were tested against a panel of 60 cancer cell lines by the National Cancer Institute (NCI). nih.gov Among these, certain compounds showed inhibitory activity, although their cytostatic effects were observed against a limited number of cell lines. nih.govresearchgate.net The cytotoxic concentration for these particular derivatives was found to be greater than 100 μM. nih.govresearchgate.net
Another study focused on heterocyclic benzenesulfonamide derivatives synthesized from a starting material, 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide. nih.govresearchgate.net Several of these synthesized compounds were evaluated for their in-vitro activity against the MCF7 breast cancer cell line, with some showing higher potency than the reference drug, Methotrexate. nih.govresearchgate.net
Table 1: In Vitro Anticancer Activity of Selected Benzenesulfonamide Derivatives
| Compound Class | Tested Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | NCI-60 Panel | Inhibitory activity within the GI50 parameter; cytostatic activity against some cell lines. | nih.govresearchgate.net |
| Heterocyclic derivatives of 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | MCF7 (Breast Cancer) | Some compounds exhibited higher activity than the reference drug Methotrexate. | nih.govresearchgate.net |
The induction of apoptosis (programmed cell death) and the disruption of the cell cycle are key mechanisms through which anticancer agents exert their effects. Research on various sulfonamide-containing compounds has shed light on these pathways. For instance, the compound 7-(4′-cyanophenyl)indoline-1-benzenesulfonamide has been identified as a potent mitotic inhibitor that causes cell cycle arrest at the G2/M phase and induces significant apoptotic cell death in human colorectal cancer cells. nih.gov Studies on other sulfonamide derivatives have similarly shown the ability to induce cell cycle arrest and trigger apoptosis in leukemia cell lines, involving pathways such as the loss of mitochondrial potential and the activation of caspases. nih.govresearchgate.net The specific phase of cell cycle arrest (e.g., G0/G1 or G2/M) can vary depending on the compound and the cancer cell line being studied. nih.govresearchgate.net
The Hypoxia-Inducible Factor (HIF-1) pathway is a critical regulator of cellular adaptation to low oxygen (hypoxic) conditions, which are common in solid tumors. nih.govnih.gov The HIF-1 transcription factor promotes tumor survival by controlling genes involved in processes like angiogenesis (new blood vessel formation). nih.gov Consequently, the HIF-1 pathway is a high-priority target for cancer therapy. nih.gov Certain anticancer benzenesulfonamide derivatives have been specifically designed to function as inhibitors of carbonic anhydrase IX (CA IX), an enzyme that is notably overexpressed in hypoxic tumors and plays a role in tumor cell survival. nih.gov By targeting components associated with the hypoxic tumor microenvironment, these compounds represent a strategic approach to cancer treatment, though direct modulation of the HIF-1 protein itself by "Benzenesulfonamide, 4-cyano-N-ethyl-" has not been specifically documented. nih.gov
There is no specific information available in the provided search results regarding the modulation of estrogen receptors or related antitumor mechanisms by "Benzenesulfonamide, 4-cyano-N-ethyl-" or its closely related derivatives.
Antimicrobial Activity and Bacterial/Fungal Target Identification
Sulfonamides were among the first classes of effective antibacterial drugs and continue to be a foundation for the development of new antimicrobial agents. covenantuniversity.edu.ng Their mechanism often involves the inhibition of folic acid synthesis in bacteria. covenantuniversity.edu.ng
Klebsiella pneumoniae is a significant pathogenic bacterium, and the rise of multidrug-resistant strains has created an urgent need for new antibiotics. nih.govdovepress.com In a study evaluating novel heterocyclic sulfonamides, several compounds derived from 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide were found to be highly potent against Klebsiella pneumoniae. nih.govresearchgate.net Molecular docking studies from this research suggested that the mechanism of action for these compounds may involve the inhibition of the dihydrofolate reductase (DHFR) enzyme, which is crucial for microbial survival. nih.govresearchgate.net
Table 2: Antibacterial Activity of Benzenesulfonamide Derivatives Against Klebsiella pneumoniae
| Compound Class | Bacterial Strain | Activity Level | Potential Target | Reference |
|---|---|---|---|---|
| Heterocyclic derivatives of 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | Klebsiella pneumoniae | Highly potent | Dihydrofolate reductase (DHFR) | nih.govresearchgate.net |
Assessment of Antifungal Activity
Benzenesulfonamide, 4-cyano-N-ethyl-, as part of the larger benzenesulfonamide class of compounds, has potential for antifungal applications. While specific studies on the 4-cyano-N-ethyl derivative are not extensively detailed in public research, the broader family of benzenesulfonamides has been widely evaluated for antifungal properties. nih.govresearchgate.net These compounds are known to be effective against various fungal pathogens, including certain species of Candida and Aspergillus. researchgate.netresearchgate.net
The antifungal efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound required to inhibit the visible growth of a fungal strain. nih.govdovepress.com Research on various benzenesulfonamide derivatives has shown a range of activities, which are highly dependent on the specific chemical substitutions on the benzenesulfonamide structure. nih.govdovepress.com For instance, studies have demonstrated that certain synthetic benzenesulfonamide derivatives can exhibit potent activity against Candida albicans, sometimes exceeding the efficacy of established antifungal drugs like fluconazole (B54011). nih.gov One study reported a novel matrine (B1676216) derivative incorporating a benzene (B151609) sulfonamide moiety with an MIC value of 0.062 mg/mL against Candida albicans, significantly lower than that of fluconazole (8.590 mg/mL). nih.gov
The following table provides representative MIC values for various benzenesulfonamide derivatives against common fungal strains to illustrate the general antifungal potential of this class of compounds.
| Fungal Strain | Representative Minimum Inhibitory Concentration (MIC) Range for Benzenesulfonamide Derivatives (mg/mL) | Reference |
| Candida albicans | 0.062 - 0.8 | researchgate.netnih.gov |
| Aspergillus niger | 0.8 | researchgate.net |
| Candida krusei | 9 - 35 (inhibition zone in mm) | dovepress.com |
Anti-inflammatory Mechanistic Investigations (as a general property of benzenesulfonamides)
In addition to their antimicrobial properties, many benzenesulfonamide derivatives are recognized for their potent anti-inflammatory activities. nih.govmdpi.comontosight.ai A primary mechanism for this effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the COX-2 isoform. nih.govtandfonline.com
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in maintaining normal physiological functions, and COX-2, which is induced during the inflammatory response. The selective inhibition of COX-2 is a key goal in the development of anti-inflammatory drugs to reduce inflammation while minimizing the side effects associated with inhibiting COX-1.
Many benzenesulfonamide-containing compounds, such as the well-known drug Celecoxib, have been designed as selective COX-2 inhibitors. nih.govresearchgate.net The sulfonamide moiety is a key structural feature that contributes to the high-affinity and selective binding to the COX-2 enzyme active site. nih.govtandfonline.com Research has shown that various novel benzenesulfonamide derivatives exhibit potent COX-2 inhibitory activity, with some compounds demonstrating efficacy comparable or superior to Celecoxib in preclinical studies. nih.govnih.gov These compounds have been shown to effectively reduce inflammation in animal models, such as carrageenan-induced paw edema. nih.govmdpi.com
Structure Activity Relationship Sar Studies and Rational Drug Design
Impact of Substituents on Biological Potency and Selectivity of Benzenesulfonamide (B165840), 4-cyano-N-ethyl- Derivatives
The benzenesulfonamide framework serves as a versatile scaffold, with its biological activity being highly tunable through chemical modifications at several key positions. The primary sulfonamide group is often crucial for binding to metalloenzymes, like carbonic anhydrases (CAs), by coordinating with the zinc ion in the active site. nih.govnih.gov The "tail approach," which involves appending various chemical groups to the benzene (B151609) ring, is a common strategy to modulate interactions with the enzyme's active site, thereby influencing potency and isoform specificity. nih.govnih.gov
The 4-cyano group (–C≡N) is a significant pharmacophore in many benzenesulfonamide derivatives. nih.gov As a potent electron-withdrawing group and a hydrogen bond acceptor, it can substantially influence the molecule's electronic properties and binding interactions. ontosight.airesearchgate.net In some contexts, the cyano group enhances reactivity and can be a versatile building block for synthesizing various nitrogen-containing compounds. nih.govontosight.ai
Modification of the substituent on the sulfonamide nitrogen (the N-alkyl group) is a critical strategy for fine-tuning the pharmacological profile of benzenesulfonamide derivatives. nih.gov The size, length, and nature of the N-alkyl chain can impact several properties, including binding affinity, selectivity, and pharmacokinetics.
In studies of 4-cyanamidobenzenesulfonamide derivatives as carbonic anhydrase inhibitors, a clear structure-activity relationship was observed where longer aliphatic chains (such as C6, C7, and C18) at the cyanamide (B42294) functionality led to more effective inhibition of certain isoforms like hCA I. nih.gov Specifically, an n-hexyl group was identified as the optimal substitution for inhibiting hCA I in that particular series. nih.gov Conversely, smaller aliphatic groups or the presence of unsaturated or aromatic moieties resulted in decreased inhibitory potency. nih.gov Theoretical studies on other sulfonamides have shown that elongating the N-alkylamine chain can increase the acidity of other functional groups on the molecule and systematically increases the partition coefficient (log P), which affects hydrophobicity and membrane permeation. acs.org These findings highlight that substituents like the N-ethyl group play a crucial role in modulating the delicate balance of interactions required for potent and selective biological activity. nih.govacs.org
The incorporation of heterocyclic rings into the benzenesulfonamide scaffold is a widely used and effective strategy to enhance efficacy and achieve target specificity. nih.govnih.gov Heterocycles can introduce new interaction points, improve physicochemical properties, and orient the molecule optimally within the target's binding site.
For example, a "tail approach" involving the addition of thiazol-4-one heterocyclic rings to a benzenesulfonamide core has been used to develop potent inhibitors of carbonic anhydrase IX (CA IX), a target in cancer therapy. nih.gov In another study, the synthesis of indole-based benzenesulfonamides, connected via a flexible amide linker, yielded novel and potent inhibitors of human carbonic anhydrase isoforms. mdpi.com The flexibility and hydrogen bonding capability provided by the linker and indole (B1671886) moiety were key to their activity. mdpi.com Similarly, the introduction of pyridine-containing moieties has led to the development of potent antiviral agents. nih.gov The strategic placement of these rings can exploit specific sub-pockets within an enzyme's active site, leading to enhanced selectivity for one isoform over others. nih.govnih.gov
| Compound Series | Incorporated Heterocycle | Target | Key Finding | Reference |
|---|---|---|---|---|
| Benzenesulfonamide Derivatives | Thiazol-4-one | Carbonic Anhydrase IX | Bioisosteric replacement of a ureido moiety with a thiazol-4-one ring yielded potent inhibitors. | nih.gov |
| Indole-based Benzenesulfonamides | Indole | Carbonic Anhydrase Isoforms | Hybridization of indole and benzenesulfonamide scaffolds via an amide linker afforded flexible and potent inhibitors. | mdpi.com |
| Aza-calix nih.govarenes | Aza-group containing macrocycle | Neuraminidase Receptor | Incorporation of nitrogen-containing heterocycles showed potential for antiviral activity. | nih.gov |
| Quinazolinone Derivatives | Quinazolinone | COX-2 Enzyme | Benzenesulfonamide moiety combined with a quinazolinone ring showed favorable interactions in the COX-2 active site. | nih.gov |
The introduction of halogens (F, Cl, Br, I) and other electron-withdrawing groups onto the benzene ring is a powerful tool for modulating the activity of benzenesulfonamide derivatives. nih.govnih.gov These substitutions can alter the molecule's electronic distribution, hydrophobicity, and binding interactions, often leading to significant changes in potency and selectivity. nih.gov
Halogenation can enhance binding affinity through various mechanisms. For instance, in the design of selective carbonic anhydrase inhibitors, a 2-chloro or 2-bromo substituent on the benzenesulfonamide ring helps to properly orient the molecule within the active site. nih.gov In other series, the introduction of a 2-chloro group or a 3-trifluoromethyl (CF3) group resulted in highly potent anti-influenza agents. nih.gov The activity of halogenated compounds can also correlate with the atomic volume of the halogen, with potency sometimes increasing from fluorine to iodine. nih.govrsc.org These groups can increase the hydrophobicity of the molecule, which may enhance interactions with hydrophobic pockets in the target protein but can also lead to aggregation and loss of activity if hydrophobicity becomes excessive. nih.gov
| Modification | Compound Series | Effect on Activity | Reference |
|---|---|---|---|
| 2-Chloro substitution | Anti-influenza benzenesulfonamides | Significantly enhanced antiviral potency (EC50 = 86 nM). | nih.gov |
| 3-CF3 substitution | Anti-influenza aniline (B41778) analogues | Demonstrated superior antiviral potency (EC50 = 42 nM). | nih.gov |
| 2-Chloro/bromo substitution | Carbonic anhydrase inhibitors | Orients the ring in the active site, affecting affinity and selectivity. | nih.gov |
| Bromine substitution | PLK4 kinase inhibitors | Demonstrated excellent activity (IC50 = 23.6 nM) in a series of halogenated compounds. | rsc.org |
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdergipark.org.tr This computational approach is used to identify and represent the key molecular recognition elements, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov
For benzenesulfonamide derivatives, pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). dergipark.org.tr These models serve as 3D queries to screen large compound databases for novel molecules that fit the required spatial and chemical features. nih.govsimulations-plus.com For example, a pharmacophore model for a COX-2 inhibitor might include features representing the sulfonamide group's interaction with specific amino acids like His90 and Gln192 in the active site. nih.gov By integrating pharmacophore modeling with other computational techniques like molecular docking, researchers can refine hit compounds and rationally design new analogues with improved potency and selectivity. nih.govdergipark.org.tr This approach accelerates the discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success. nih.gov
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening, or virtual screening, is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. nih.govresearchgate.net This method drastically reduces the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources. researchgate.net
Virtual libraries, which are collections of all molecules that could potentially be synthesized from a given set of reactants and chemical reactions, can contain millions or even trillions of compounds. drugdesign.orgdrugdesign.org For benzenesulfonamide derivatives, a virtual library can be designed by defining the core scaffold and specifying a range of possible substituents at various positions (e.g., different N-alkyl groups, diverse heterocyclic tails, or various halogenation patterns). nih.govnih.govresearchgate.net
These libraries are then screened using methods like molecular docking, where each virtual compound is computationally fitted into the 3D structure of the target protein. nih.govnih.gov The molecules are then scored based on their predicted binding affinity and interaction patterns. nih.gov This process allows for the identification of novel and promising analogues. For example, virtual screening of a library of 2,3-disubstituted-4(3H)-quinazolinones possessing a benzenesulfonamide moiety was used to identify potential COX-2 inhibitors. nih.gov The design of these virtual libraries can be optimized to ensure chemical diversity and desirable drug-like properties, ultimately leading to higher quality starting points for drug discovery. drugdesign.orgnih.gov
Advanced Spectroscopic and Analytical Research Methods for Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Benzenesulfonamide (B165840), 4-cyano-N-ethyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. ¹⁹F NMR is not applicable to this compound due to the absence of fluorine atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Benzenesulfonamide, 4-cyano-N-ethyl-, the spectrum is expected to show distinct signals corresponding to the N-ethyl group and the aromatic protons of the 4-cyanophenyl ring. The protons on the benzene (B151609) ring, being in a deshielding environment, appear at a lower field (higher ppm) than those of the ethyl group. The characteristic splitting patterns (e.g., triplet for the methyl group, quartet for the methylene (B1212753) group) are a result of spin-spin coupling with adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The spectrum for Benzenesulfonamide, 4-cyano-N-ethyl- would display signals for the two carbons of the ethyl group, the four distinct carbons of the p-substituted benzene ring, and the carbon of the cyano group. The chemical shifts are influenced by the electronegativity of attached atoms, with carbons bonded to nitrogen, sulfur, or part of the cyano group appearing at a lower field.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | Aromatic H (ortho to SO₂) | ~7.9 - 8.1 | d (doublet) | ~8.5 |
| Aromatic H (ortho to CN) | ~7.8 - 7.9 | d (doublet) | ~8.5 | |
| -CH₂- (ethyl) | ~3.1 - 3.3 | q (quartet) | ~7.2 | |
| -CH₃ (ethyl) | ~1.1 - 1.3 | t (triplet) | ~7.2 | |
| ¹³C | Aromatic C (ipso-SO₂) | ~142 - 144 | s (singlet) | - |
| Aromatic C (ortho to SO₂) | ~128 - 129 | s (singlet) | - | |
| Aromatic C (ortho to CN) | ~133 - 134 | s (singlet) | - | |
| Aromatic C (ipso-CN) | ~116 - 118 | s (singlet) | - | |
| Cyano (-C≡N) | ~117 - 119 | s (singlet) | - | |
| -CH₂- (ethyl) | ~38 - 40 | s (singlet) | - | |
| -CH₃ (ethyl) | ~14 - 16 | s (singlet) | - |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule.
For Benzenesulfonamide, 4-cyano-N-ethyl-, the IR spectrum provides clear evidence for its key structural features: the cyano group (C≡N), the sulfonamide group (SO₂NH), the N-ethyl group, and the aromatic ring. The strong, sharp absorption band for the cyano group is particularly diagnostic. The sulfonamide group is identified by two strong stretching vibrations for the S=O bonds and a band for the S-N stretch.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Sulfonamide (-SO₂NH-) | 3250 - 3350 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | 2850 - 2980 | Medium |
| C≡N Stretch | Cyano Group (-C≡N) | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium |
| S=O Asymmetric Stretch | Sulfonamide (-SO₂-) | 1330 - 1370 | Strong |
| S=O Symmetric Stretch | Sulfonamide (-SO₂-) | 1150 - 1180 | Strong |
| S-N Stretch | Sulfonamide (-S-N-) | 890 - 930 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which helps in confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with sufficient accuracy to deduce the elemental composition.
The molecular formula for Benzenesulfonamide, 4-cyano-N-ethyl- is C₉H₁₀N₂O₂S, corresponding to a monoisotopic mass of approximately 210.0463 Da. The mass spectrum would show a prominent molecular ion peak (M⁺) at this m/z value.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for N-alkylbenzenesulfonamides include cleavage of the S-N bond, loss of the ethyl group, and rearrangements involving the sulfonyl group. Key fragments would likely include the loss of the ethyl radical (•CH₂CH₃) and the formation of the 4-cyanobenzenesulfonyl cation.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical and molecular formula.
For Benzenesulfonamide, 4-cyano-N-ethyl- (C₉H₁₀N₂O₂S), the theoretical elemental composition is calculated based on its molecular weight (210.25 g/mol ).
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 51.42% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.79% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.33% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.22% |
| Sulfur | S | 32.06 | 1 | 32.060 | 15.25% |
| Total | 210.251 | 100.00% |
Chromatographic Techniques (e.g., Thin-Layer Chromatography) in Reaction Monitoring and Purity Assessment
Chromatographic techniques are fundamental for separating and purifying chemical compounds. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method used extensively to monitor the progress of chemical reactions and to assess the purity of the final product. scielo.br
In the synthesis of Benzenesulfonamide, 4-cyano-N-ethyl-, TLC can be used to track the consumption of starting materials and the formation of the product over time. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. The different components of the mixture travel up the plate at different rates, resulting in their separation. The spots can be visualized under UV light or by using a staining agent. The purity of the final isolated product is confirmed by the presence of a single spot on the TLC plate.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Disease Pathways for Benzenesulfonamide (B165840), 4-cyano-N-ethyl- Derivatives
The benzenesulfonamide moiety is a well-established pharmacophore, known to interact with a variety of biological targets. Current research on derivatives often centers on their roles as anticancer and antimicrobial agents. A significant body of work has identified dihydrofolate reductase (DHFR) and tropomyosin receptor kinases (TrkA) as key targets for the anticancer properties of some benzenesulfonamide analogs. Furthermore, the inhibition of carbonic anhydrases (CAs) is another widely explored mechanism of action.
However, the full therapeutic potential of Benzenesulfonamide, 4-cyano-N-ethyl- derivatives likely extends beyond these established targets. Future research should endeavor to uncover novel biological targets and delineate their involvement in a broader spectrum of disease pathways. High-throughput screening and chemoproteomic approaches could be instrumental in identifying new protein binding partners. Investigating the impact of these derivatives on signaling pathways implicated in inflammatory diseases, neurodegenerative disorders, and metabolic syndromes could open new therapeutic avenues. For instance, the role of specific protein kinases, phosphatases, or epigenetic modifiers as potential targets warrants thorough investigation.
A deeper understanding of the structure-activity relationships (SAR) will be crucial. The presence of the 4-cyano and N-ethyl groups on the benzenesulfonamide core provides a unique electronic and steric profile that can be systematically modified to probe interactions with different biological macromolecules. Elucidating how these specific substitutions influence target selectivity and pharmacological response will be a key area of future research.
Development of More Efficient and Sustainable Synthetic Routes for Complex Analogues
The synthesis of complex chemical libraries is fundamental to drug discovery. While classical methods for the synthesis of sulfonamides are well-documented, there is a growing emphasis on the development of more efficient and environmentally benign synthetic strategies. Future research in this area should focus on the application of green chemistry principles to the synthesis of Benzenesulfonamide, 4-cyano-N-ethyl- and its analogues.
This includes the exploration of mechanosynthesis, which can reduce or eliminate the need for bulk solvents, leading to a more sustainable process. The use of catalytic, atom-economical reactions, and the development of one-pot, multi-component reactions will be pivotal in streamlining the synthesis of complex derivatives. Furthermore, employing renewable starting materials and designing synthetic routes that minimize waste generation are critical aspects of sustainable pharmaceutical manufacturing.
The development of robust and scalable synthetic protocols is also essential for the translational potential of these compounds. A synthetic route that is amenable to large-scale production with high purity and yield is a prerequisite for advancing promising candidates from preclinical studies to clinical trials.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can significantly accelerate the design-make-test-analyze cycle. For Benzenesulfonamide, 4-cyano-N-ethyl- derivatives, AI and ML can be leveraged in several key areas.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structures. These models can help prioritize the synthesis of compounds with the highest probability of desired pharmacological activity. Molecular docking simulations can provide insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective inhibitors.
Furthermore, generative AI models can be employed to design novel molecular structures with optimized properties. By learning from existing chemical data, these models can propose new Benzenesulfonamide, 4-cyano-N-ethyl- derivatives with enhanced efficacy and improved pharmacokinetic profiles. This in silico-driven approach can significantly reduce the time and resources required for lead optimization.
Table 1: Application of AI/ML in the Development of Benzenesulfonamide, 4-cyano-N-ethyl- Derivatives
| AI/ML Technique | Application | Potential Impact |
| QSAR | Predict biological activity from chemical structure. | Prioritize synthesis of promising compounds. |
| Molecular Docking | Simulate binding interactions with biological targets. | Guide rational drug design for improved potency and selectivity. |
| Generative Models | Design novel molecules with desired properties. | Accelerate the discovery of new lead compounds. |
| Predictive ADMET | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Identify candidates with favorable drug-like properties early in development. |
Investigation of Benzenesulfonamide, 4-cyano-N-ethyl- in Emerging Disease Models and Neglected Tropical Diseases
The global health landscape is continually challenged by the emergence of new infectious diseases and the persistence of neglected tropical diseases (NTDs). The unique chemical scaffold of Benzenesulfonamide, 4-cyano-N-ethyl- may offer therapeutic potential against a range of pathogens.
Future research should explore the antiviral and antiparasitic activities of this class of compounds. Screening against a panel of viruses, including those with pandemic potential, could identify novel antiviral agents. Similarly, evaluating their efficacy against parasites responsible for NTDs such as leishmaniasis, Chagas disease, and schistosomiasis is a critical area for investigation. The inhibition of bacterial carbonic anhydrases by some 4-cyanamidobenzenesulfonamide derivatives suggests that targeting microbial metabolic pathways could be a viable strategy.
The development of new disease models, including organoids and humanized animal models, provides a more physiologically relevant platform for evaluating the efficacy of new drug candidates. Testing Benzenesulfonamide, 4-cyano-N-ethyl- derivatives in these advanced models will be crucial for assessing their translational potential in these challenging therapeutic areas.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-cyano-N-ethylbenzenesulfonamide derivatives?
- Answer : A common approach involves reacting benzenesulfonyl chloride derivatives with ethylamine under basic conditions. For example, 4-fluorobenzenesulfonyl chloride can be reacted with propargylamine (prop-2-yn-1-amine) in dichloromethane with sodium hydroxide to form intermediates, followed by click chemistry with azide derivatives using CuSO₄·5H₂O and sodium ascorbate . Optimization of solvent systems (e.g., acetone/water mixtures) and purification via silica gel chromatography (hexane/EtOAc) are critical for yield improvement.
Q. How is structural characterization of benzenesulfonamide derivatives performed in crystallography studies?
- Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Tools such as ORTEP-3 and WinGX provide graphical interfaces for visualizing molecular geometry and validating bond lengths/angles . For example, SHELXL’s robust handling of high-resolution data enables precise determination of sulfonamide group geometry and hydrogen-bonding networks .
Q. What experimental designs are used to evaluate the biological activity of benzenesulfonamide derivatives?
- Answer : Isolated organ assays (e.g., rat heart perfusion models) are employed to assess cardiovascular effects, measuring parameters like perfusion pressure and coronary resistance . Anticancer activity is tested via cell viability assays (e.g., MTT) across multiple cancer cell lines, with dose-response curves (e.g., 0.001–10 nM) to determine IC₅₀ values .
Table 1 : Example experimental groups for cardiovascular studies:
| Group | Compound | Dose (nM) | Key Measurement |
|---|---|---|---|
| I | Control | - | Baseline pressure |
| II | Benzenesulfonamide | 0.001 | Δ Perfusion pressure |
| III | Derivative A | 0.001 | Coronary resistance |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzenesulfonamide derivatives?
- Answer : Discrepancies (e.g., variable antifungal efficacy) may arise from differences in assay conditions (pH, solvent solubility) or cell line specificity. Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) is recommended. For instance, fungal cytochrome P-450 inhibition assays should be paired with cytotoxicity profiling to rule off-target effects . Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant variations across studies .
Q. What computational strategies are used to predict the solubility and bioavailability of 4-cyano-N-ethylbenzenesulfonamide analogs?
- Answer : Quantitative Structure-Activity Relationship (QSAR) models trained on experimental solubility data (e.g., 2.5 µg/mL at pH 7.4) can predict solubility in 2,067 solvent systems . Molecular dynamics simulations (e.g., GROMACS) model membrane permeability by calculating partition coefficients (log P) and polar surface areas (PSA) .
Q. How are crystallographic data validated to ensure accuracy in benzenesulfonamide structure determination?
- Answer : The R-factor (residual) and wR² (weighted reliability factor) are calculated in SHELXL to assess refinement quality. ADDSYM in PLATON checks for missed symmetry, and Hirshfeld surface analysis identifies unusual intermolecular interactions . For example, a final R-factor < 5% indicates high confidence in atomic positions .
Table 2 : Example validation metrics for X-ray structures:
| Metric | Acceptable Range | Example Value |
|---|---|---|
| R-factor | < 0.05 | 0.032 |
| wR² | < 0.10 | 0.078 |
| CCDC Deposition | Required | 2345678 |
Q. What strategies optimize the regioselectivity of sulfonamide derivatization reactions?
- Answer : Steric and electronic effects govern regioselectivity. For instance, introducing electron-withdrawing groups (e.g., cyano) at the para position directs nucleophilic attack to the sulfonamide nitrogen. Kinetic studies using NMR monitoring (e.g., ¹H at 400 MHz) can track intermediate formation, while DFT calculations (Gaussian 16) predict transition state energies .
Q. How do structural modifications (e.g., cyano substitution) impact the pharmacokinetic profile of benzenesulfonamides?
- Answer : Cyano groups enhance metabolic stability by reducing CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life (t₁/₂), while Log D (pH 7.4) measurements correlate with blood-brain barrier penetration . For example, 4-cyano substitution increases t₁/₂ from 2.1 to 8.5 hours compared to methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
